Annuithrin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Annuithrin is typically extracted from the sunflower plant using ethanol as a solvent . The extraction process involves macerating the plant material in ethanol, followed by filtration and concentration of the extract. The compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from sunflower plants. The process is similar to the laboratory extraction method but on a larger scale. The plant material is harvested, dried, and then subjected to ethanol extraction. The extract is concentrated and purified using industrial-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: Annuithrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced germacranolide derivatives.
Substitution: The α-methylene-γ-lactone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the α-methylene-γ-lactone moiety.
Major Products:
Oxidation: Oxidized germacranolide derivatives.
Reduction: Reduced germacranolide derivatives.
Substitution: Substituted germacranolide derivatives.
Scientific Research Applications
Annuithrin has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Medicine: Potential therapeutic agent due to its antibacterial and anticancer properties.
Industry: Used in the development of natural pesticides and herbicides due to its biological activity.
Mechanism of Action
Annuithrin exerts its effects through several mechanisms:
Inhibition of DNA/RNA Synthesis: this compound inhibits the synthesis of DNA and RNA in cancer cells, leading to cell death.
Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis.
Cytotoxicity: The α-methylene-γ-lactone moiety is responsible for its cytotoxic effects by reacting with cellular nucleophiles.
Comparison with Similar Compounds
Heliangolide Niveusin B: Another germacranolide isolated from sunflower with similar biological activities.
Niveusin C: A sesquiterpene lactone with cytotoxic effects on mouse myeloma cells.
Uniqueness of Annuithrin: this compound is unique due to its specific α-methylene-γ-lactone moiety, which is responsible for its potent biological activities. Its ability to inhibit DNA/RNA synthesis and its antibacterial properties make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H26O7 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O7/c1-6-10(2)17(22)26-14-8-19(5)15(21)9-20(24,27-19)11(3)7-13-16(14)12(4)18(23)25-13/h6-7,13-16,21,24H,4,8-9H2,1-3,5H3 |
InChI Key |
WGVJNQGTZSPMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)O)C |
Origin of Product |
United States |
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